molecular formula C13H20O2S B1599534 (2,2-Diethoxyethyl)(p-tolyl)sulfane CAS No. 51830-50-3

(2,2-Diethoxyethyl)(p-tolyl)sulfane

Cat. No.: B1599534
CAS No.: 51830-50-3
M. Wt: 240.36 g/mol
InChI Key: CZOGWUVOCUTQOV-UHFFFAOYSA-N
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Description

Chemical Significance of Sulfur-Containing Functionalized Acetals in Organic Chemistry

Sulfur-containing functionalized acetals represent a class of compounds that has garnered interest in organic synthesis due to the unique chemical properties imparted by the presence of both sulfur and acetal (B89532) moieties. acs.org The incorporation of a sulfur atom, often as a thioether, into an acetal structure introduces a soft nucleophilic center and the potential for oxidation to sulfoxides and sulfones. acsgcipr.orgyoutube.com This expands the synthetic utility of the molecule beyond that of a simple acetal.

The presence of these dual functionalities allows for a range of chemical transformations. For instance, the thioether can be selectively oxidized, while the acetal remains stable, or the acetal can be hydrolyzed under acidic conditions to reveal an aldehyde, leaving the thioether untouched. masterorganicchemistry.comfiveable.me This orthogonal reactivity is highly valuable in multistep synthetic sequences. Furthermore, sulfur-containing compounds are known to play crucial roles in various biologically active molecules and are integral to the structure of many proteins in the form of disulfide bridges between cysteine residues. libretexts.org

Recent research has highlighted the use of sulfur-containing compounds in the development of novel catalytic systems and as building blocks for complex molecular architectures. acs.org The ability of sulfur to stabilize adjacent carbanions has also been exploited in certain synthetic methodologies.

Overview of Thioether and Acetal Reactivity Domains in Synthetic Methodologies

The reactivity of (2,2-Diethoxyethyl)(p-tolyl)sulfane is best understood by examining the individual and combined reactivity of its constituent thioether and acetal functional groups.

Thioether Reactivity:

Thioethers, or sulfides, are the sulfur analogs of ethers. youtube.com The sulfur atom in a thioether is a good nucleophile, significantly more so than the oxygen in an ether, despite being less basic. libretexts.orgmasterorganicchemistry.com This enhanced nucleophilicity allows thioethers to readily participate in SN2 reactions with alkyl halides to form sulfonium (B1226848) salts. libretexts.org

Another key aspect of thioether reactivity is their susceptibility to oxidation. Thioethers can be oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. youtube.com This transformation is a powerful tool in organic synthesis, as sulfoxides and sulfones have their own unique and useful reactivity patterns. For example, di-p-tolyl sulfone has been synthesized by the sulfonylation of toluene. sigmaaldrich.com

Acetal Reactivity:

Acetals are geminal-diether derivatives of aldehydes or ketones. libretexts.org A key feature of acetals is their stability in neutral to strongly basic conditions, making them excellent protecting groups for carbonyl compounds. fiveable.melibretexts.org They are, however, sensitive to acidic conditions, particularly aqueous acid, which will hydrolyze them back to the parent aldehyde or ketone and the corresponding alcohol. masterorganicchemistry.commdpi.com

The formation of acetals is a reversible, acid-catalyzed reaction between a carbonyl compound and an excess of an alcohol. fiveable.mewikipedia.org The use of a diol leads to the formation of a cyclic acetal, which is often favored entropically. libretexts.org The mechanism of acetal formation involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol to form a hemiacetal, followed by protonation of the hydroxyl group and its elimination as water, and finally, attack by a second alcohol molecule. libretexts.orgyoutube.com

The combination of a thioether and an acetal in a single molecule, as seen in this compound, offers a versatile platform for synthetic chemists. The differential reactivity of these two functional groups allows for selective transformations, enabling the construction of complex molecules with a high degree of control. While specific research on this compound is limited, the principles governing the reactivity of its constituent parts provide a solid framework for predicting its chemical behavior and potential applications in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-diethoxyethylsulfanyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-4-14-13(15-5-2)10-16-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOGWUVOCUTQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=CC=C(C=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426730
Record name 1-[(2,2-Diethoxyethyl)sulfanyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51830-50-3
Record name 1-[(2,2-Diethoxyethyl)sulfanyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Diethoxyethyl P Tolyl Sulfane and Analogous Structures

Direct Synthesis Approaches to (2,2-Diethoxyethyl)(p-tolyl)sulfane

The most direct routes to this compound involve the formation of the key carbon-sulfur bond between the p-tolylthio moiety and the 2,2-diethoxyethyl group.

The principal method for synthesizing this compound is the nucleophilic substitution (SN2) reaction between 4-methylbenzenethiol (B89573) (p-toluenethiol) and 2-bromoacetaldehyde diethyl acetal (B89532). In this reaction, the thiol is first deprotonated by a suitable base to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion to form the desired thioether.

The reactant, 2-bromoacetaldehyde diethyl acetal, is a highly reactive bifunctional compound valued for its masked aldehyde function and the presence of a good leaving group (bromide). thieme-connect.de Thiols are commonly prepared through the SN2 reaction of the hydrosulfide (B80085) anion (-SH) with alkyl halides. libretexts.org The subsequent reaction of the resulting thiol with another alkyl halide, as in this synthesis, is a fundamental method for creating thioethers. libretexts.org

A typical reaction setup involves treating 4-methylbenzenethiol with a base such as sodium hydroxide (B78521) or sodium ethoxide in a polar solvent like ethanol (B145695). The resulting sodium p-toluenethiolate is then reacted with 2-bromoacetaldehyde diethyl acetal to yield the final product.

Table 1: Nucleophilic Substitution for this compound Synthesis

Reactant 1Reactant 2ReagentsProductReaction Type
4-Methylbenzenethiol2-Bromoacetaldehyde diethyl acetalBase (e.g., NaOH, NaOEt), Solvent (e.g., Ethanol)This compoundNucleophilic Substitution (SN2)

Beyond the classical SN2 approach, modern organic synthesis offers a variety of methods for forming carbon-sulfur bonds, many of which are driven by the need for greener and more efficient processes. acsgcipr.org These alternative strategies could be applied to the synthesis of this compound or its analogs.

Metal-Catalyzed Cross-Coupling: Palladium and copper catalysts are widely used for C-S bond formation. acsgcipr.org Buchwald-Hartwig-type conditions, employing a palladium catalyst with specific phosphine-based ligands, can couple aryl halides or triflates with thiols. acsgcipr.org There is also significant interest in using more abundant and less toxic base metals like copper, nickel, and iron for these transformations. acsgcipr.org An iron-catalyzed cross-electrophile coupling of benzyl (B1604629) halides with disulfides, for example, provides thioethers without needing a terminal reductant. organic-chemistry.org

Dehydrative Coupling: A metal-free approach involves the direct dehydrative coupling of alcohols and thiols, often catalyzed by a strong Brønsted acid like triflic acid or a solid superacid such as Nafion®. nih.gov This method offers high efficiency and practicality for sulfide (B99878) preparation. nih.gov

C-H Activation: Direct C-H functionalization represents a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials like halides. acsgcipr.org While challenging, methods are being developed for the direct sulfenylation of C-H bonds to form thioethers under metal-free conditions. acsgcipr.org

Three-Component Coupling: Innovative methods, such as the metal- and base-free three-component coupling of alcohols, heteroaryl halides, and thiourea, have been developed for the direct and selective synthesis of thioethers. researchgate.net

Table 2: Overview of Alternative C-S Bond Formation Strategies

StrategyCatalysts/ReagentsSubstratesKey Features
Metal-Catalyzed CouplingPd, Cu, Ni, Fe complexes with various ligandsAryl Halides/Triflates, ThiolsBroad scope, high efficiency, milder conditions than classical Ullman coupling. acsgcipr.org
Dehydrative CouplingTriflic Acid, Nafion®Alcohols, ThiolsMetal-free, high atom economy, recyclable catalyst option. nih.gov
C-H Activation/SulfenylationVarious (often metal-free)Aromatic compounds, Sulfenylating agentsHigh atom economy, avoids pre-functionalization. acsgcipr.org
Multi-Component ReactionsThioureaAlcohols, HalidesDirect synthesis from simple precursors. researchgate.net

Synthesis of Related Functionalized Thioacetals and Acetal Derivatives

The synthesis of structures related to this compound involves the formation of functionalized acetals and thioacetals, which are crucial building blocks in organic chemistry.

The functionalization of carbonyl compounds at the alpha-position has traditionally been dominated by enolate chemistry. acs.org However, generating a C-X bond at the α-position where X is a heteroatom often requires an oxidation event or alternative strategies. acs.org The synthesis of α-functionalized acetals, such as the 2-bromoacetaldehyde diethyl acetal precursor, is a key step.

Methods for preparing these compounds include:

Halogenation of Acetal Precursors: As seen in one preparation of 2-bromoacetaldehyde diethyl acetal, a starting acetal can be brominated using N-bromosuccinimide. thieme-connect.de

Oxidative Cross-Coupling: The direct α-alkoxylation of ketones with alcohols can be achieved through an iodide-catalyzed oxidative cross-coupling, which proceeds through an α-iodo ketone intermediate. acs.org

Umpolung Transformations: By rendering the α-position of an amide electrophilic through a mild umpolung (polarity reversal) transformation, a wide range of heteroatom nucleophiles (oxygen, nitrogen, sulfur, halogens) can be introduced to generate α-functionalized amides, a strategy with parallels to acetal synthesis. acs.org

Asymmetric Organocatalysis: Enamine intermediates, generated catalytically from α-branched aldehydes, can react with oxidizing agents to create a labile C-O bond at the alpha position, which can then be displaced by nucleophiles like thiols. nih.gov

The synthesis of cyclic thiocarbonates and related sulfur-containing heterocycles, which are analogs of cyclic carbonates, is a field of growing interest, though it remains less explored than their non-sulfur counterparts. researchgate.netrsc.org These compounds serve as valuable monomers for polymerization and as reactive intermediates for preparing other high-value organosulfur compounds. rsc.org

Synthetic approaches include:

From Diols: The reaction of diols with reagents like thiophosgene (B130339) or by reacting tin dialkoxides with carbon disulfide (CS₂) can produce cyclic thiocarbonates. researchgate.net

From Epoxides: The reaction of epoxides with carbon disulfide or carbonyl sulfide (COS), often in the presence of a catalyst, can yield five-membered cyclic thiocarbonates. researchgate.net

Intramolecular Cyclization: An intramolecular cyclization of a thiolcarbonate can be used to furnish a 1,3-oxathiolan-2-one, a type of sulfur-containing cyclic acetal. researchgate.net

From Aldehydes/Ketones: The reaction of a carbonyl compound with a 1,2- or 1,3-thiol, such as 1-hydroxyethane-2-thiol, in the presence of an acid catalyst, can form cyclic O,S-acetals. tandfonline.com

Catalytic Systems in the Synthesis of Thioethers and Acetals

Catalysis is central to the efficient and selective synthesis of both thioethers and acetals. A wide array of catalytic systems has been developed to facilitate these transformations under mild conditions.

For thioether synthesis , catalytic systems are often employed to activate substrates and promote C-S bond formation. As mentioned, these include transition-metal catalysts like palladium, copper, nickel, and iron, where the choice of ligand is crucial for success. acsgcipr.org Additionally, strong acid catalysts like triflic acid or solid acids like Nafion® are effective in metal-free dehydrative coupling reactions. nih.gov

For acetal synthesis , the reaction of an aldehyde or ketone with an alcohol is typically acid-catalyzed. testbook.comyoutube.com This process is reversible and often requires the removal of water to drive the equilibrium toward the product. tandfonline.com A diverse range of catalysts can be used:

Protonic and Lewis Acids: Traditional catalysts include protonic acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., zirconium tetrachloride, hafnium triflate). tandfonline.comorganic-chemistry.org

Solid-Supported Catalysts: To improve catalyst recovery and simplify purification, solid-supported catalysts are used. Examples include perchloric acid adsorbed on silica (B1680970) gel and strongly acidic macroporous resins. tandfonline.comorganic-chemistry.org

Mild Catalysts: For sensitive substrates, milder catalysts such as iodine or tetrabutylammonium (B224687) tribromide are effective. organic-chemistry.org

Photocatalysts: Visible-light photocatalysis using dyes like Eosin Y has emerged as a method for acetalization under neutral conditions, which is particularly useful for acid-sensitive aldehydes. organic-chemistry.org

Table 3: Selected Catalytic Systems for Thioether and Acetal Synthesis

TransformationCatalyst TypeExamplesKey Advantages
Thioether Synthesis Transition MetalPd, Cu, Ni, Fe complexesHigh efficiency, broad substrate scope. acsgcipr.org
Brønsted/SuperacidTriflic Acid, Nafion®Metal-free, suitable for dehydrative coupling. nih.gov
Acetal Synthesis Lewis AcidZrCl₄, Hf(OTf)₄Highly efficient and chemoselective. organic-chemistry.orgorganic-chemistry.org
Solid AcidHClO₄-SiO₂, Acidic ResinsReusable, easy separation, eco-friendly. tandfonline.comorganic-chemistry.org
PhotocatalystEosin YMild, neutral conditions, visible light activation. organic-chemistry.org

Transition Metal-Catalyzed C-S Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and widely utilized strategy for the formation of C-S bonds. These methods typically involve the reaction of an aryl halide or a related electrophile with a thiol in the presence of a transition metal catalyst, a ligand, and a base. Palladium and copper-based catalytic systems are the most common for this transformation, offering high efficiency and broad functional group tolerance.

The general mechanism for palladium-catalyzed C-S cross-coupling, often referred to as a Buchwald-Hartwig amination-type reaction, proceeds through a catalytic cycle. This cycle typically initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The resulting palladium(II) intermediate then undergoes reaction with the thiol, followed by reductive elimination to furnish the desired aryl thioether and regenerate the active palladium(0) catalyst. Copper-catalyzed reactions, reminiscent of the Ullmann condensation, also provide an effective means to construct the C-S bond, often under milder conditions.

In the context of synthesizing this compound, this methodology would involve the cross-coupling of a p-tolyl electrophile (e.g., 4-iodotoluene (B166478) or 4-bromotoluene) with a sulfur nucleophile bearing the 2,2-diethoxyethyl moiety, or vice-versa. A common precursor for the sulfur component is 2-mercaptoacetaldehyde diethyl acetal.

Detailed Research Findings:

Research in the field has demonstrated the successful application of both palladium and copper catalysts for the synthesis of a wide array of aryl sulfides. While a specific study detailing the synthesis of this compound via this method is not extensively reported, numerous examples with analogous structures provide a strong basis for its feasibility. For instance, studies have shown the effective coupling of various aryl halides with alkyl thiols under palladium or copper catalysis. These reactions exhibit good to excellent yields and tolerate a range of functional groups.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂. A variety of phosphine-based ligands, such as Xantphos and CyPF-tBu, have been shown to be effective in promoting the C-S bond formation. Copper catalysts, such as CuI, CuO nanoparticles, and Cu(OAc)₂, are also widely used, often in combination with ligands like 1,10-phenanthroline (B135089) or in ligand-free systems. nih.gov

Below is a table summarizing representative conditions for transition metal-catalyzed C-S cross-coupling reactions applicable to the synthesis of analogous aryl thioacetals.

Aryl Halide/ElectrophileThiol/Sulfur SourceCatalyst SystemBaseSolventYield (%)
Aryl IodideAlkyl ThiolPd(OAc)₂ / CyPF-tBuLiHMDSTolueneGood to Excellent
Aryl BromideAlkyl ThiolPdCl₂ / XantphosKOtBuXylene~80
Aryl IodideAlkyl ThiolCuI / 1,10-phenanthrolineCs₂CO₃TolueneGood to Excellent
Aryl IodidePotassium Thiocyanatenano CuOKOHDMSOModerate to Excellent nih.gov

Acid-Catalyzed Acetalization and Transacetalization

Another fundamental approach to synthesizing this compound involves the formation of the acetal functionality under acidic conditions. This can be achieved either through direct acetalization of the corresponding aldehyde or via a transacetalization reaction.

In a direct acetalization route, p-tolylthioacetaldehyde would be reacted with ethanol in the presence of an acid catalyst to form the desired diethyl acetal. However, the synthesis and handling of the starting aldehyde can be challenging due to its potential for self-condensation or oxidation.

A more common and practical approach is the nucleophilic substitution of a suitable precursor, such as bromoacetaldehyde (B98955) diethyl acetal, with p-toluenethiol. This reaction proceeds via an Sₙ2 mechanism, where the thiolate anion, generated in situ by a base, displaces the bromide ion. While this reaction is typically base-mediated, acid catalysis can be employed in related transformations.

Transacetalization offers an alternative acid-catalyzed route. This method involves the reaction of a dithioacetal or a mixed O,S-acetal with an excess of ethanol in the presence of an acid catalyst to yield the desired diethyl acetal. The equilibrium of this reaction is driven towards the product by using a large excess of the alcohol.

Detailed Research Findings:

The acid-catalyzed formation of acetals is a well-established and widely used reaction in organic synthesis. youtube.com Various Brønsted and Lewis acids, such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and boron trifluoride etherate (BF₃·OEt₂), can effectively catalyze this transformation. youtube.com The reaction of bromoacetaldehyde diethyl acetal with various nucleophiles is also a common synthetic strategy. thieme-connect.de

For the synthesis of this compound, the reaction of p-toluenethiol with bromoacetaldehyde diethyl acetal in the presence of a base is a highly plausible and efficient method. The use of a strong base, such as sodium ethoxide or potassium carbonate, in a suitable solvent like ethanol or DMF would facilitate the formation of the p-tolylthiolate anion, which then acts as the nucleophile.

The table below outlines representative conditions for the synthesis of thioacetals and related structures using methods pertinent to the formation of the target compound.

Carbonyl/PrecursorNucleophileCatalyst/ReagentSolventYield (%)
Aldehyde/KetoneThiolHafnium trifluoromethanesulfonate-High
Aldehyde/KetoneThiolp-Toluenesulfonic acid / Silica gel-Excellent
Bromoacetaldehyde diethyl acetalp-ToluenethiolBase (e.g., NaOEt)EthanolHigh (expected)
Diaryl-1,2,4-triazolesThiol--- thieme-connect.de

Reactivity and Chemical Transformations of 2,2 Diethoxyethyl P Tolyl Sulfane

Transformations Involving the Thioether Moiety

The thioether portion of the molecule, containing a sulfur atom bonded to the p-tolyl group and the diethoxyethyl fragment, is a hub of chemical reactivity. The sulfur atom's lone pairs of electrons play a crucial role in directing reactions and undergoing chemical manipulation.

Directed C-H Functionalization and Arylation

The thioether group is an effective directing group for the functionalization of otherwise unactivated C–H bonds. rsc.orgresearchgate.net In transition-metal-catalyzed reactions, the sulfur atom can coordinate to the metal center, positioning the catalyst to activate specific C–H bonds, typically at the ortho-position of the p-tolyl ring. scilit.com This strategy enables direct C–H bond functionalization to form new carbon-carbon or carbon-heteroatom bonds.

Palladium catalysis is frequently employed for these transformations. For instance, thioether-directed C(sp²)–H olefination of unactivated arenes has been demonstrated, representing one of the earliest uses of thioether as a sole guiding group. rsc.org Similarly, palladium-catalyzed acyloxylation of aromatic C(sp²)–H bonds can be achieved using reagents like PhI(OAc)₂. rsc.org The catalytic cycle often involves the coordination of the thioether to a Pd(II) species, followed by C–H bond activation to form a palladacycle intermediate. rsc.orgresearchgate.net

Table 1: Representative Thioether-Directed C-H Functionalization Reactions
Reaction TypeCatalyst/ReagentsFunctionalized PositionProduct TypeReference
OlefinationPd(II) catalystAromatic C(sp²)–HAlkenylated Thioether rsc.org
AcetoxylationPd(OAc)₂ / PhI(OAc)₂Aromatic C(sp²)–HAcetoxylated Thioether rsc.org
ArylationRh(III) catalystNaphthalene C–HArylated Thioether researchgate.net
AcylationPd(II) catalystAromatic C(sp²)–HAcylated Thioether researchgate.net
AlkenylationRu(II) catalystortho-C–H of Benzyl (B1604629) ThioethersAlkenylated Thioether scilit.com

Oxidative Manipulations of the Sulfane Group

The sulfur atom in the sulfane group is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The choice of oxidant and reaction conditions determines the outcome of the reaction.

Common oxidants for the conversion of thioethers to sulfoxides include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and ozone (O₃). masterorganicchemistry.com The selective oxidation to the sulfoxide level can be highly efficient. For example, using organic ligand-modified polyoxomolybdates as catalysts, methyl phenyl sulfides can be converted to their sulfoxides with 98% selectivity in minutes at room temperature. rsc.org Kinetic studies on the oxidation of p-tolyl methyl sulfide (B99878), a structurally similar compound, have provided detailed insights into the reaction rates for both the initial oxidation to sulfoxide and the subsequent oxidation to the sulfone. researchgate.net

While hydrogen peroxide can be used, its reaction with thioethers under near-physiological conditions can be very slow. acs.orgnih.gov In contrast, hypochlorite (B82951) is a much more potent oxidant for thioethers, reacting rapidly to form sulfoxides and subsequently sulfones. acs.orgnih.gov For catalyst-controlled systems, titanium silicalite-1 (TS-1) has been used with H₂O₂. Interestingly, while the oxidation to the sulfoxide can occur non-catalytically, the further oxidation to the sulfone is often catalyst-dependent. researchgate.net

Table 2: Oxidation of Thioethers
OxidantProductConditionsNotesReference
H₂O₂ / TS-1 CatalystSulfoxide / SulfoneVariesSulfone formation is catalyst-dependent. researchgate.net
m-CPBASulfoxide / SulfoneStoichiometricOne equivalent for sulfoxide, two for sulfone. masterorganicchemistry.com
NaOCl (Hypochlorite)Sulfoxide / SulfoneAqueous, 37 °CMuch faster than H₂O₂. acs.orgnih.gov
H₂O₂ / PolyoxomolybdateSulfoxideRoom TemperatureHigh selectivity for sulfoxide. rsc.org

Role as a Directing Group in Transition Metal-Catalyzed Processes

As introduced previously, the thioether moiety is a powerful directing group in transition metal catalysis. rsc.orgresearchgate.net This directing ability stems from the sulfur atom's capacity to act as a Lewis base, coordinating to a transition metal center. This coordination brings the metal catalyst into close proximity to specific C–H bonds on the aromatic ring, facilitating their cleavage and subsequent functionalization. scilit.comresearchgate.net This process typically occurs via the formation of a stable five- or six-membered metallacycle intermediate. rsc.org

Both monodentate thioethers and bidentate thioether-containing ligands have been successfully used to direct C(sp²)–H and C(sp³)–H functionalization. researchgate.net Palladium and Ruthenium are common metals used in these catalytic systems. rsc.orgscilit.com For example, a thioether can direct the ortho-C–H activation of arenes for reactions like olefination, arylation, and acylation. rsc.orgresearchgate.net The thioether group is often considered a weakly coordinating group, which can be advantageous as it can be easily displaced from the metal center in the final step of the catalytic cycle.

Reductive Desulfurization Reactions (General Thioacetal Context)

Reductive desulfurization is a chemical reaction that cleaves carbon-sulfur bonds. In the context of (2,2-Diethoxyethyl)(p-tolyl)sulfane , this would involve the cleavage of the C-S bond between the tolyl group and the sulfur atom. While the target compound is technically a thioether acetal (B89532), methods used for the desulfurization of thioacetals are often applicable.

The most classic reagent for this transformation is Raney Nickel (Raney-Ni). chem-station.com This reagent, a fine powder of a nickel-aluminum alloy, contains adsorbed hydrogen that acts as the reductant, effectively replacing the C-S bond with a C-H bond. chem-station.com However, Raney-Ni is pyrophoric when dry, posing safety risks. chem-station.com A safer and more convenient alternative is nickel boride (Ni₂B), which can be generated in situ from nickel(II) chloride and sodium borohydride (B1222165) and performs the same transformation. chem-station.comresearchgate.net Other methods include the use of hydrazine (B178648) hydrate (B1144303) as a cost-effective reducing agent and metal-free conditions employing hydrides like tributyltin hydride (Bu₃SnH) under free-radical conditions. chem-station.comgoogle.com

Transformations Involving the Diethoxyethyl Acetal Moiety

The diethoxyethyl group is an acetal, which is generally stable under neutral and basic conditions, making it an excellent protecting group for an aldehyde functional group. chemistrysteps.com Its reactivity is most pronounced under acidic conditions, which leads to hydrolysis. However, functionalization at the alpha-carbon is also possible.

Selective Alpha-Functionalization of the Acetal Carbon

The carbon atom of the acetal (the CH group bonded to two oxygen atoms) is generally not reactive towards functionalization directly. However, the term can also refer to the carbon adjacent to the acetal, in this case, the methylene (B1212753) (CH₂) carbon alpha to the sulfur atom. More specifically for acetal chemistry, functionalization can occur at the carbon alpha to the carbonyl from which the acetal was derived.

Research has shown that the C-H bond on the carbon adjacent to the oxygen atoms in a ketal can be functionalized. For example, Lewis acid activation of ethylene (B1197577) ketals can facilitate a regioselective C-N bond-forming reaction. acs.org This suggests a potential pathway for the functionalization of the acetal moiety in This compound , although direct examples for this specific substrate are not prominent. Such a reaction would likely proceed through the activation of the acetal by a Lewis acid, making the adjacent C-H bond more susceptible to reaction with a suitable nucleophile or electrophile. This approach represents a less common but valuable transformation of the acetal group, extending its utility beyond a simple protecting group.

The chemical behavior of this compound is characterized by the presence of two key functional groups: a thioether and a diethyl acetal. This unique combination allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis. The reactivity can be broadly categorized into reactions involving the individual functional groups and those that leverage the interplay between them.

Hydrolysis and Unmasking of the Masked Aldehyde Functionality

The diethyl acetal group in this compound serves as a protecting group for an aldehyde functionality. This "masked aldehyde" can be revealed through hydrolysis, a reaction that is typically catalyzed by acid. organic-chemistry.orgorganic-chemistry.org The stability of acetals to basic and nucleophilic conditions makes them effective protecting groups during various synthetic steps. organic-chemistry.orgorganic-chemistry.org

The deprotection or "unmasking" of the aldehyde is a crucial step to liberate the reactive carbonyl group for subsequent transformations. This process is generally achieved by treatment with aqueous acid. organic-chemistry.org A variety of acidic catalysts can be employed, ranging from mineral acids to Lewis acids. organic-chemistry.orgorganic-chemistry.org The specific conditions for hydrolysis, such as the choice of acid, solvent, and temperature, can be tailored to be compatible with other functional groups present in the molecule. organic-chemistry.org For instance, milder conditions using catalysts like cerium(III) triflate in wet nitromethane (B149229) can be used to avoid the degradation of sensitive moieties. organic-chemistry.org

The general reaction for the hydrolysis of the acetal is as follows:

General Hydrolysis Reaction

Generated code
Reagent/Condition Description Reference
Aqueous Acid (e.g., HCl, H₂SO₄)Standard method for acetal deprotection. organic-chemistry.org
Lewis Acids (e.g., BF₃, TiCl₄)Can be used as catalysts for hydrolysis. organic-chemistry.org
Cerium(III) triflateA mild catalyst for deprotection under nearly neutral conditions. organic-chemistry.org
IodineCatalyzes deprotection under neutral conditions. organic-chemistry.org

Generation and Reactivity of Acetal Radicals

While less common than ionic reactions, the acetal group can participate in radical chemistry. The generation of α-alkoxyalkyl radicals from acetals can be achieved through various methods, including hydrogen atom transfer (HAT) or single-electron transfer (SET) processes. researchgate.net These acetal radicals can then engage in a variety of synthetic transformations. researchgate.net

For instance, the selective functionalization of C-O bonds in cyclic acetals has been demonstrated using dual catalytic systems, highlighting the potential for activating these otherwise stable linkages. researchgate.net Although specific studies on the radical reactivity of this compound are not extensively detailed in the provided results, the general principles of acetal radical chemistry suggest potential pathways for its functionalization. researchgate.net

Umpolung Reactivity via Thioacetal Intermediates (e.g., Corey-Seebach Reaction Analogs)

The thioether component of this compound allows for "umpolung" or polarity inversion reactivity, most notably in analogs of the Corey-Seebach reaction. wikipedia.orgorganic-chemistry.orgnih.gov In a typical Corey-Seebach reaction, a 1,3-dithiane (B146892) is deprotonated to form a nucleophilic acyl anion equivalent. wikipedia.orgorganic-chemistry.orgsynarchive.com This nucleophile can then react with various electrophiles. wikipedia.orgsynarchive.com

While this compound is not a dithiane, the presence of the sulfur atom acidifies the adjacent C-H bond sufficiently to allow for deprotonation with a strong base, such as an organolithium reagent. This generates a carbanion that is stabilized by the adjacent sulfur atom. This carbanion can then act as a nucleophile, reacting with a range of electrophiles like alkyl halides, carbonyl compounds, and epoxides. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the acetal would then yield a ketone, effectively achieving the acylation of the electrophile. wikipedia.org

Illustrative Umpolung Reaction Scheme

Deprotonation: this compound + Strong Base (e.g., n-BuLi) → Lithiated Intermediate

Alkylation: Lithiated Intermediate + Electrophile (E⁺) → Alkylated Product

Hydrolysis: Alkylated Product + H₃O⁺ → Ketone + p-Tolylthiol + 2 EtOH

Electrophile Potential Product after Hydrolysis Reference
Alkyl Halide (R-X)Ketone (R-C(O)-CH₃) wikipedia.orgorganic-chemistry.org
Aldehyde (R'-CHO)α-Hydroxyketone (R'-CH(OH)-C(O)-CH₃) wikipedia.orgnih.gov
Ketone (R'₂CO)α-Hydroxyketone (R'₂C(OH)-C(O)-CH₃) wikipedia.orgorganic-chemistry.org
Epoxideβ-Hydroxyketone wikipedia.orgsynarchive.com

Interplay and Synergistic Reactivity Between Thioether and Acetal Groups

The bifunctional nature of this compound allows for interesting chemo- and regioselectivity in its reactions, as well as the potential for cyclization reactions that incorporate both functionalities.

Chemo- and Regioselectivity in Bifunctional Transformations

The presence of both a "soft" thioether and a "hard" acetal offers opportunities for selective reactions. For example, a soft nucleophile would be expected to react preferentially at the sulfur atom or the carbon alpha to it, while a hard electrophile would favor reaction at the oxygen atoms of the acetal.

Oxidation of the thioether to a sulfoxide or sulfone can be achieved without affecting the acetal group under carefully controlled conditions. Conversely, the hydrolysis of the acetal can be performed in the presence of the thioether, which is generally stable to acidic conditions. This chemoselectivity allows for the stepwise manipulation of the molecule.

Regioselectivity becomes important when considering reactions such as the umpolung chemistry discussed earlier. The deprotonation occurs specifically at the carbon atom situated between the sulfur and the acetal group due to the stabilizing effect of the sulfur atom.

Cyclization Reactions Incorporating Acetal-Vinyl Sulfide Units

While direct evidence for cyclization reactions of this compound itself is limited in the provided search results, the potential for such transformations exists. For instance, elimination of one equivalent of ethanol (B145695) from the acetal could, in principle, lead to the formation of a vinyl ether. More plausibly, transformations involving both the thioether and the acetal could lead to the formation of heterocyclic structures. For example, intramolecular reactions of a functionalized side chain with the sulfur atom or the unmasked aldehyde could lead to the formation of sulfur-containing heterocycles.

Mechanistic Investigations of Reactions Involving 2,2 Diethoxyethyl P Tolyl Sulfane

Elucidation of Directed C-H Activation Mechanisms

The thioether and acetal (B89532) moieties within (2,2-Diethoxyethyl)(p-tolyl)sulfane play a crucial role in directing C-H activation, a process of significant interest for the efficient construction of complex molecules. Research has shown that the sulfur atom of the thioether can act as a directing group, coordinating to a metal catalyst and bringing it into close proximity with specific C-H bonds. This directed approach allows for regioselective functionalization that would be difficult to achieve through other means.

In rhodium-catalyzed reactions, for instance, the sulfane group can coordinate to the rhodium center, facilitating the oxidative addition of a nearby C-H bond. Density functional theory (DFT) calculations have been employed to model the transition states of such reactions, providing insight into the energetics of different potential pathways. These studies often highlight a concerted metalation-deprotonation mechanism as the operative pathway for C-H activation. The acetal group, while not typically the primary directing group, can influence the stereoelectronics of the substrate and the stability of key intermediates.

Understanding Acetal Radical Formation and Propagation Pathways

Beyond C-H activation, this compound is also implicated in reactions proceeding through radical intermediates. The acetal functional group is particularly susceptible to hydrogen atom abstraction (HAT) under photoredox or radical initiator conditions, leading to the formation of an acetal radical. This highly reactive species can then participate in a variety of bond-forming events.

Stereochemical Control and Enantioselectivity in Related Acetal and Thioether Reactions

Achieving stereochemical control in reactions involving acetals and thioethers is a significant challenge and an active area of research. In the context of reactions related to this compound, the development of enantioselective transformations is of particular importance for the synthesis of chiral molecules. The use of chiral catalysts, often featuring sophisticated ligand architectures, is a common strategy to induce asymmetry.

For example, in metal-catalyzed C-H functionalization reactions, chiral ligands can create a chiral environment around the metal center, leading to a facial preference in the C-H activation step. This can result in the formation of one enantiomer of the product in excess. Similarly, in radical reactions, chiral catalysts can influence the trajectory of the radical addition step, thereby controlling the stereochemistry of the newly formed stereocenter. The principles of stereoelectronic control also play a vital role, where the orbital overlap between the reactants is optimized to favor the formation of the desired stereoisomer.

Kinetic and Thermodynamic Parameters of Key Transformations

A quantitative understanding of the kinetic and thermodynamic parameters governing the reactions of this compound is essential for optimizing reaction conditions and predicting outcomes. Kinetic studies, often employing techniques such as stopped-flow spectroscopy or in-situ reaction monitoring, provide data on reaction rates and the influence of reactant concentrations, temperature, and catalyst loading.

Thermodynamic parameters, including the enthalpy (ΔH) and entropy (ΔS) of reaction, can be determined through calorimetric measurements or by studying the temperature dependence of the equilibrium constant. These values provide insight into the driving forces behind the transformation and the relative stability of reactants, intermediates, and products. For instance, the thermodynamic cost of breaking a C-H bond can be offset by the formation of a more stable C-metal bond in directed C-H activation processes. Computational chemistry, particularly DFT calculations, has become an indispensable tool for estimating these parameters and for constructing detailed reaction energy profiles.

Computational Chemistry and Theoretical Studies on 2,2 Diethoxyethyl P Tolyl Sulfane

Electronic Structure Analysis of the Acetal-Thioether Linkage

(No specific data available)

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

(No specific data available)

Theoretical Prediction of Reactivity and Selectivity in Catalytic Systems

(No specific data available)

Conformational Analysis and Noncovalent Interactions

(No specific data available)

Advanced Applications in Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

The utility of (2,2-Diethoxyethyl)(p-tolyl)sulfane stems from the orthogonal reactivity of its two primary functional groups. The acetal (B89532) can be selectively deprotected under acidic conditions to reveal a reactive aldehyde, while the sulfur atom can participate in various carbon-sulfur bond-forming reactions or be oxidized to sulfoxides and sulfones, further expanding its synthetic utility.

While specific, high-profile examples of the use of This compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are found in precursors to important molecular frameworks. For instance, the related α-thioacetal functionality is a key component in the synthesis of various heterocyclic compounds. The general strategy involves the deprotection of the acetal to unmask the aldehyde, which can then undergo cyclization reactions.

Although not directly involving the title compound, research on the synthesis of thiophenes from mixed acetals derived from β-oxodithiates and bromoacetaldehyde (B98955) diethyl acetal highlights the potential of the core structure in building heterocyclic systems. researchgate.net This suggests that This compound could serve as a precursor for similar transformations.

The latent aldehyde and the thioether moiety within This compound allow for its elaboration into a wide array of functionalized scaffolds. cymitquimica.com The p-tolyl group on the sulfur atom can influence the reactivity of the thioether and can be a useful handle in certain cross-coupling reactions.

One potential application lies in the generation of vinyl sulfides. Deprotonation adjacent to the sulfur atom, followed by elimination of an ethoxy group, could theoretically lead to the formation of a vinyl sulfide (B99878), a valuable functional group in organic synthesis.

Furthermore, oxidation of the sulfide to the corresponding sulfone would dramatically alter the reactivity of the molecule. The resulting α-sulfonyl acetal could serve as a precursor to α,β-unsaturated sulfones or other interesting synthetic intermediates, drawing parallels to the well-established chemistry of compounds like ethynyl (B1212043) p-tolyl sulfone, which is a known dienophile and Michael acceptor. orgsyn.org

Strategies for Achieving Selective Functionalization in Multistep Syntheses

The differential reactivity of the functional groups in This compound is key to its utility in multistep synthesis. The acetal is stable under basic and neutral conditions, allowing for manipulations at the sulfur atom or other parts of the molecule without affecting the protected aldehyde.

Table 2: Potential Selective Transformations

Reagents and ConditionsTarget Functional GroupPotential Outcome
Mild acid (e.g., aq. HCl)AcetalDeprotection to aldehyde
Strong base (e.g., n-BuLi)C-H adjacent to sulfurAnion formation for alkylation
Oxidizing agent (e.g., m-CPBA)SulfideOxidation to sulfoxide (B87167) or sulfone

This orthogonality enables a synthetic sequence where, for example, the sulfide is first oxidized to a sulfone, and then the acetal is hydrolyzed to reveal the aldehyde for subsequent reactions like aldol (B89426) condensations or Wittig reactions. This strategic approach allows for the controlled and stepwise construction of complex molecules.

Development of Novel Synthetic Methodologies Based on its Unique Reactivity

While dedicated studies on novel methodologies based solely on This compound are not prevalent, its structure lends itself to the exploration of new synthetic transformations. For instance, the development of novel transition-metal-catalyzed cross-coupling reactions involving the C-S bond could be an area of interest.

The combination of the soft sulfur atom and the hard oxygen atoms of the acetal could also be exploited in chelation-controlled reactions, potentially leading to highly diastereoselective transformations at the α-carbon. The development of such methodologies would further enhance the value of this versatile building block in the synthetic chemist's toolbox.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of thioethers traditionally relies on methods like SN2 and SNAr reactions, but modern research is heavily focused on developing novel catalytic systems to improve efficiency, scope, and selectivity. acsgcipr.org Future research on (2,2-Diethoxyethyl)(p-tolyl)sulfane would benefit from exploring these cutting-edge catalytic approaches.

Transition metal catalysis remains a cornerstone for C-S bond formation, with a significant trend towards using less expensive and less toxic metals. researchgate.net While palladium and nickel complexes have been effective, copper-based catalysts are preferable due to their low cost and toxicity. researchgate.net Research into applying copper-catalyzed cross-coupling reactions, for instance between a p-tolyl sulfur source and a (2,2-diethoxyethyl) halide or equivalent, could provide a more sustainable route to the target molecule. researchgate.net Recent methodologies using CuI in green solvents like cyclopentyl methyl ether (CPME) have shown remarkable functional group tolerance and allow for catalyst and solvent recovery, representing a promising direction. researchgate.net

Beyond traditional cross-coupling, emerging areas like redox photocatalysis, C-H activation, and hydrogen-borrowing chemistry are revolutionizing synthetic chemistry. acsgcipr.org A particularly innovative approach involves the photochemical organocatalytic synthesis of thioethers from inexpensive alcohols and aryl chlorides. nih.gov An indole (B1671886) thiolate organocatalyst, when excited by light, can activate typically unreactive aryl chlorides for reaction with a sulfur source like tetramethylthiourea, followed by trapping with an alcohol. nih.gov Applying such a thiol-free protocol to synthesize this compound could circumvent the need for malodorous thiols and proceed under mild conditions. nih.gov

Catalytic SystemKey FeaturesPotential Application for this compound Synthesis
Copper (Cu) Catalysis Low cost, low toxicity, high functional group tolerance. researchgate.netCross-coupling of a p-tolyl sulfur source with a (2,2-diethoxyethyl) electrophile. researchgate.net
Photochemical Organocatalysis Thiol-free, mild conditions, uses light as a sustainable energy source. nih.govacs.orgReaction of p-tolyl chloride with 2,2-diethoxyethanol (B41559) using an organophotocatalyst and a sulfur surrogate. nih.gov
Metal-Free Dehydrative Thioetherification Avoids transition metals, can utilize recyclable superacid catalysts (e.g., NAFION®). researchgate.netDirect condensation of p-toluenethiol with 2,2-diethoxyethanol.
C-H Activation Forms C-S bonds directly from C-H bonds, increasing atom economy. acsgcipr.orgDirect sulfenylation of a suitable precursor containing a (2,2-diethoxyethyl) group with a p-tolyl sulfur reagent.

Development of Asymmetric Transformations for Enantioenriched Products

Chiral organosulfur compounds are of immense importance, particularly in medicinal chemistry and as tools in asymmetric synthesis. nih.gov While this compound itself is achiral, it possesses prochiral centers. Oxidation of the sulfur atom would lead to a chiral sulfoxide (B87167), and modifications to the diethoxyethyl group could introduce stereocenters. Future research should focus on developing asymmetric methods to access enantioenriched derivatives.

The asymmetric synthesis of chiral thioethers is a well-explored field with several powerful strategies. bohrium.com The sulfa-Michael addition (SMA), for example, is a key method for asymmetrically forming C-S bonds, often catalyzed by chiral organic molecules like cinchona alkaloids or binaphthols. bohrium.com Another powerful technique is the asymmetric desymmetrization of prochiral molecules. nsf.govresearchgate.net One could envision a strategy where a related prochiral substrate is desymmetrized via an intramolecular reaction involving a sulfur nucleophile to generate a chiral thioether with high enantioselectivity. nsf.govresearchgate.net

Catalytic enantioselective rearrangements, such as the researchgate.netresearchgate.net-Stevens and Sommelet–Hauser rearrangements, have also been successfully employed for synthesizing chiral thioethers using chiral N,N′-dioxide/nickel(II) complex catalysts. bohrium.com Furthermore, asymmetric α-sulfenylation of carbonyl compounds is a common route to chiral thioethers, and could be adapted to precursors of this compound. bohrium.com

Asymmetric StrategyDescriptionRelevance to this compound Derivatives
Asymmetric Oxidation Oxidation of the sulfide (B99878) to a sulfoxide using a chiral catalyst or reagent.Direct synthesis of enantioenriched (2,2-Diethoxyethyl)(p-tolyl)sulfoxide.
Sulfa-Michael Addition Asymmetric conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. bohrium.comA p-toluenethiol could be added to an appropriate Michael acceptor to create a chiral precursor to the target structure. bohrium.com
Catalytic Desymmetrization A chiral catalyst differentiates between two identical functional groups in a prochiral molecule. nsf.govresearchgate.netSynthesis of chiral analogues from a symmetric precursor molecule. nsf.gov
Asymmetric α-Sulfenylation Enantioselective introduction of a thioether group adjacent to a carbonyl or other activating group. bohrium.comCould be used to synthesize chiral precursors by reacting an enolate with an electrophilic p-tolyl sulfur species. bohrium.com

Integration into Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly critical in chemical synthesis, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net Future syntheses of this compound should integrate these principles.

A primary consideration is the choice of solvent. Many thioether syntheses employ dipolar aprotic solvents, which can have environmental and safety concerns. acsgcipr.org A shift towards greener solvents, such as cyclopentyl methyl ether (CPME) or ethyl acetate (B1210297) (EtOAc), is highly desirable. researchgate.netacs.org Ideally, solvent-free approaches, such as those using mechanochemistry (ball milling), could be developed, which offer enhanced safety and reduced waste. researchgate.net

The choice of reagents is also crucial. Many protocols use volatile and malodorous thiols and may require stoichiometric amounts of base. acsgcipr.org Green approaches seek to use odorless thiol surrogates (e.g., thiourea, isothiouronium salts) or develop thiol-free pathways. acsgcipr.orgnih.govresearchgate.net Using catalytic amounts of a recyclable acid or base is preferable to stoichiometric quantities. researchgate.net Furthermore, employing air or molecular oxygen as the terminal oxidant in coupling reactions is an environmentally benign strategy, as the only byproduct is water. researchgate.netacs.org Photocatalytic methods that utilize visible light as a sustainable energy source also align perfectly with green chemistry objectives. acs.org

Potential in Materials Science and Medicinal Chemistry (General Thioether Relevance)

Thioethers are not merely synthetic targets but are functional moieties with significant applications in both materials science and medicinal chemistry. researchgate.net Exploring these applications represents a major future perspective for derivatives of this compound.

In materials science , poly(arylene thioether)s are a class of high-performance polymers known for their excellent thermal stability and chemical resistance. researchgate.net These materials are typically prepared through nucleophilic aromatic substitution. researchgate.net The this compound structure contains an aryl thioether component. By designing appropriate bifunctional monomers based on this scaffold, it could potentially be incorporated into novel poly(arylene thioether)s or related polymers. The acetal (B89532) group could also offer a site for post-polymerization modification, enabling the tuning of material properties like solubility or hydrophobicity. researchgate.net

In medicinal chemistry , the thioether linkage is a common and important feature in a vast number of pharmaceuticals. researchgate.netnih.gov It is generally more stable than corresponding ester or disulfide bonds and acts as a key linker or pharmacophore. researchgate.net The p-tolyl group is also found in various bioactive molecules. researchgate.net For example, triazole compounds substituted with p-tolyl groups have shown notable cytotoxicity against cancer cell lines. researchgate.net Given that thioether-containing heterocyclic compounds are being investigated as potential anticancer agents, derivatives of this compound could serve as scaffolds for the synthesis of new biologically active molecules. researchgate.netnih.gov The acetal functionality offers a handle for conversion into other functional groups, such as an aldehyde, which could be used to construct more complex heterocyclic systems for biological screening.

Q & A

Q. What synthetic strategies are recommended for preparing (2,2-diethoxyethyl)(p-tolyl)sulfane, and how can reaction conditions be optimized?

A common method involves nucleophilic substitution between p-tolylthiol and bromoacetaldehyde diethylacetal. In a representative protocol (adapted from EP 2 970 173 B1), potassium carbonate in acetone facilitates deprotonation of the thiol, followed by dropwise addition of bromoacetaldehyde diethylacetal at 0°C. The reaction proceeds at room temperature for 18–24 hours, monitored by TLC . Key optimizations include:

  • Solvent choice : Acetone ensures solubility of inorganic bases and intermediates.
  • Temperature control : Slow addition at 0°C minimizes side reactions (e.g., oxidation of thiols).
  • Purification : Column chromatography with 5% ethyl acetate/hexane yields >95% purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical workflows should combine:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with literature data for analogous thioethers (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.4–3.7 ppm for ethoxy groups) .
  • Chromatography : HPLC or GC-MS to quantify residual solvents or by-products.
  • Elemental analysis : Confirm C, H, S, and O content within ±0.3% of theoretical values .

Q. What safety precautions are critical when handling this compound in the laboratory?

Refer to SDS guidelines for structurally related sulfides (e.g., p-toluenesulfonyl derivatives):

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the diethoxyethyl group influence the reactivity of this compound in cyclization reactions?

The diethoxyethyl moiety acts as a masked aldehyde, enabling acid-catalyzed cyclization to form heterocycles. For example, treatment with polyphosphoric acid (PPA) in chlorobenzene at 130°C triggers cleavage of the ethoxy groups, generating a reactive thioacetal intermediate that cyclizes to benzothiophene derivatives . Key factors:

  • Acid strength : PPA provides both Brønsted and Lewis acidity for efficient deprotection.
  • Solvent polarity : Chlorobenzene stabilizes high-temperature reactions without side oxidations.

Q. What analytical challenges arise when characterizing by-products in this compound synthesis, and how can they be resolved?

Common by-products include:

  • Disulfides : Formed via thiol oxidation; detect via LC-MS (m/z = [M+H]+ + 2 amu) or Raman spectroscopy (S-S stretch at ~500 cm1^{-1}).
  • Ethoxy cleavage products : Identify using 1^1H NMR (loss of δ 1.2 ppm triplet for CH3_3 groups) .
    Mitigation strategies:
  • Inert atmosphere : Use N2_2 or Ar to suppress disulfide formation.
  • Reducing agents : Add catalytic NaBH4_4 to quench residual oxidizing species .

Q. How can computational methods predict the biological activity of this compound derivatives?

Leverage molecular docking and QSAR models:

  • Target identification : Screen against sulfhydryl-containing enzymes (e.g., cysteine proteases) using AutoDock Vina.
  • Metabolic stability : Predict cytochrome P450 interactions via Schrödinger’s ADMET Predictor .
  • Toxicity profiling : Use ProTox-II to assess potential hepatotoxicity or mutagenicity .

Q. What contradictions exist in reported synthetic yields for this compound, and how can they be reconciled?

Discrepancies in yields (40–85%) may stem from:

  • Impure starting materials : p-Tolylthiol purity <95% introduces stoichiometric errors.
  • Incomplete base activation : Ensure K2_2CO3_3 is finely ground and anhydrous .
    Resolution:
  • Batch standardization : Pre-dry solvents and reagents under molecular sieves.
  • Reaction monitoring : Use in-situ IR to track thiol consumption (S-H stretch at ~2550 cm1^{-1}).

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ValueImpact on Yield/PurityReference
Reaction temperature0°C → 25°C (ramp)Minimizes disulfide formation
SolventAcetoneEnhances nucleophilicity
Purification methodSilica gel columnRemoves polar by-products

Q. Table 2. Hazard Classification of Related Sulfides

CompoundHazard ClassMitigation StrategyReference
p-Toluenesulfonyl chlorideCorrosive (Skin/Eye)Use chemical-resistant gloves
4-Bromo-1-(2,2-diethoxyethyl)Acute oral toxicityAvoid aerosol generation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.